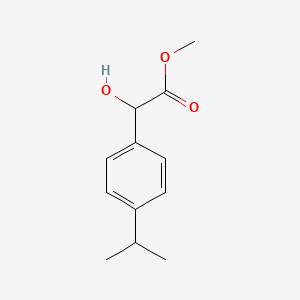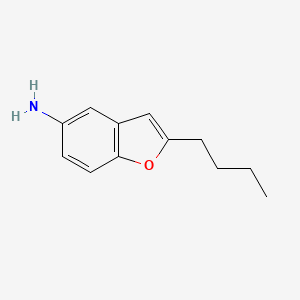
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is known for its unique structure, which includes a triazole ring substituted with an acetylamino group and a carboxylic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate typically involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The reaction is carried out using acetic anhydride (Ac2O) as the acetylating agent. The process is highly regioselective, leading to the formation of the desired product without significant side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the acetylamino group.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Similar but with an amino group instead of an acetylamino group.
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the ester and acetylamino groups.
Propiedades
Fórmula molecular |
C6H8N4O3 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)5(12)13-2/h1-2H3,(H2,7,8,9,10,11) |
Clave InChI |
BQKSBCYRDTWIPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NNC(=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772944.png)




![6-(4-Hydroxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8772976.png)
![4-fluoro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8772977.png)




![2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)


